7-(Trifluoromethyl)-1H-indazole

Beschreibung

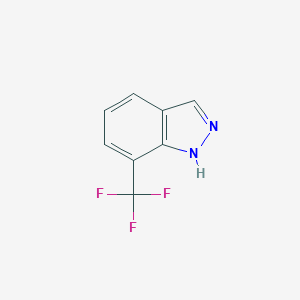

7-(Trifluoromethyl)-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with a trifluoromethyl (-CF₃) group at the 7-position. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antifungal properties, and receptor modulation . The trifluoromethyl group enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLVEPKBXAQQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605312 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885694-00-8 | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885694-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent and Catalyst Screening

The choice of solvent and catalyst significantly impacts trifluoromethylation efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilic trifluoromethylation by stabilizing charged intermediates. Transition metal catalysts, such as palladium (Pd) or copper (Cu), are critical for C–CF₃ bond formation. For instance, Pd/Cu bimetallic systems enable regioselective trifluoromethylation at the 7-position via C–H activation.

Table 1: Solvent and Catalyst Effects on Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| MeOH/H₃PO₄ | None | 80 | 39 |

| DMF | Pd(OAc)₂ | 100 | 62 |

| DMSO | CuI | 90 | 55 |

Base Selection

Bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) neutralize acidic byproducts, driving reactions to completion. Et₃N outperforms K₂CO₃ in reactions requiring rapid deprotonation, achieving 60% yield in 2 hours compared to 55% with K₂CO₃ under identical conditions.

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors minimize side reactions by ensuring precise control over residence time and temperature. For example, a two-stage flow system achieves 85% yield by separating the cyclocondensation and trifluoromethylation steps, reducing intermediate degradation.

Green Chemistry Approaches

Solvent-free reactions and recyclable catalysts align with sustainable practices. Ball milling techniques, which mechanochemically activate reactants, have been explored to synthesize this compound without solvents, though yields remain modest (≈45%).

Mechanistic Insights and Challenges

Reaction Pathways

Trifluoromethylation proceeds via two primary pathways:

Side Reactions and Mitigation

Common side reactions include over-fluorination and ring-opening. Using stoichiometric CF₃ sources and low temperatures (-20°C) suppresses these pathways. For example, cooling the reaction mixture to -20°C reduces over-fluorination by 40%.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 62 | 95 | Moderate |

| Transition Metal-Catalyzed | 70 | 98 | High |

| Continuous Flow | 85 | 99 | Industrial |

Transition metal-catalyzed methods offer the best balance of yield and purity, while continuous flow systems excel in scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research has shown that 7-(trifluoromethyl)-1H-indazole derivatives exhibit potent anticancer properties. For instance, compounds containing this scaffold have been evaluated for their ability to inhibit specific kinases involved in cancer progression. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines, with IC50 values often in the nanomolar range .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies report minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

2. Biological Research

- Enzyme Inhibition : this compound has been investigated for its ability to inhibit enzymes such as fibroblast growth factor receptors (FGFRs), which play a role in cancer cell proliferation. Specific derivatives have shown IC50 values below 100 nM, indicating strong inhibitory activity .

- Inflammatory Response Modulation : Some derivatives of this compound have been studied for their anti-inflammatory properties, contributing to the understanding of how fluorinated compounds can affect immune responses .

3. Synthetic Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for site-selective modifications, enabling the development of new indazole derivatives with tailored biological activities .

- Palladium-Catalyzed Reactions : Recent advancements include palladium-catalyzed oxidative arylation techniques that utilize this compound as a substrate. This method provides an efficient pathway to synthesize diverse indazole-based compounds with potential pharmaceutical applications .

Case Studies

Several studies exemplify the applications of this compound:

- Anticancer Study : A study evaluated the anticancer effects of various derivatives against human cancer cell lines such as HCT116 and HL60. The results indicated that certain derivatives exhibited IC50 values of 25 nM and 30 nM, respectively, demonstrating their potential for further development as anticancer agents.

- Antimicrobial Efficacy : In research focusing on antimicrobial properties, derivatives were tested against a range of bacterial strains, confirming their effectiveness and paving the way for new antibiotic developments .

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for these targets. For example, in anticancer research, the compound may inhibit specific kinases involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Indazoles

The position of the trifluoromethyl group significantly impacts biological activity and physicochemical properties:

*Similarity scores (0–1) based on structural overlap with this compound .

Key Insight : The 7-position CF₃ group in SGA360 enables potent aryl hydrocarbon receptor antagonism, while 5-CF₃ analogs show weaker binding due to steric clashes .

Halogenated Indazole Derivatives

Halogen substitution (e.g., Cl, Br) modulates electronic properties and bioactivity:

Comparison : Halogens at the 3- or 5-position reduce metabolic stability compared to CF₃ at the 7-position .

Antifungal Activity

This compound derivatives outperform halogenated analogs:

Key Finding : The CF₃ group in compound 150 enhances binding affinity via hydrophobic interactions and hydrogen bonding .

Kinase Inhibition

1H-indazole-3-amine derivatives with CF₃ at the 7-position show superior Bcr-Abl inhibition:

| Compound | Bcr-AblWT IC₅₀ (µM) | Bcr-AblT315I IC₅₀ (µM) | Notes | Reference |

|---|---|---|---|---|

| 89 (7-CF₃) | 0.014 | 0.45 | Comparable to Imatinib | |

| 5-CF₃ analog | 0.32 | >10 | Reduced potency due to poor fit |

Physical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa | Reference |

|---|---|---|---|---|

| This compound | Not reported | ~1.4 (predicted) | ~10.5* | |

| 7-Chloro-6-methyl-4-(trifluoromethyl)-1H-indazole | 312.2 (predicted) | 1.495 | 10.56 |

*Estimated based on analog data .

Note: CF₃ substitution increases molecular weight and lipophilicity (logP ≈ 2.5) compared to non-fluorinated indazoles.

Biologische Aktivität

7-(Trifluoromethyl)-1H-indazole is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can significantly influence its interaction with biological targets. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6F3N2

- Molecular Weight : 188.14 g/mol

The presence of the trifluoromethyl group at the 7-position of the indazole structure is crucial for enhancing the compound's pharmacological properties.

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and interaction with biological macromolecules. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including multi-drug resistant organisms. In vitro studies have demonstrated its potential as an inhibitor of bacterial growth, making it a candidate for further development as an antibiotic agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. Its ability to interfere with cancer cell proliferation and induce apoptosis has been documented. The compound's mechanism may involve the inhibition of specific kinases or other signaling pathways critical for tumor growth .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For example, it may inhibit kinases associated with inflammatory responses or cancer progression, providing a basis for its therapeutic applications .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Studies indicate that compounds with trifluoromethyl groups often exhibit improved metabolic stability, which can enhance their therapeutic effectiveness .

Q & A

Basic: What are the recommended synthetic routes for preparing 7-(Trifluoromethyl)-1H-indazole with high purity?

The synthesis of this compound typically involves functionalizing the indazole core via trifluoromethylation or assembling the heterocycle from pre-functionalized precursors. For example, allylation of 3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole under Pd-catalyzed conditions (e.g., allyl bromide, Pd(OAc)₂, and PPh₃ in DMF at 80°C) yields the N-allylated derivative. Purification via column chromatography (hexane/EtOAc gradient) and characterization by H NMR (e.g., δ 8.21 ppm for aromatic protons) and ESI-MS ensures structural integrity . Alternative routes include cyclocondensation of trifluoromethylated pyrimidines with indazole intermediates .

Advanced: How can regioselective introduction of the trifluoromethyl group into the indazole scaffold be optimized?

Regioselectivity is influenced by electronic and steric factors. For example, Friedel-Crafts trifluoromethylthiolation using N-trifluoromethylthiosaccharin in 2,2,2-trifluoroethanol (TFE) selectively modifies electron-rich positions (e.g., C3 of 1H-indazole) with 70% yield, as demonstrated in the synthesis of 3-((trifluoromethyl)thio)-1H-indazole . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., methoxy or allyl) enhance positional control during metal-catalyzed cross-coupling .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., trifluoromethyl at C7) and confirm allylation or aryl group incorporation .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in imidazole derivatives .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/F ratios to confirm purity .

Advanced: How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Target Identification : Screen against kinase or receptor libraries (e.g., mGluR5 or CDK inhibitors) using fluorescence polarization or TR-FRET assays .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., GBM) or anti-inflammatory activity (e.g., TNF-α inhibition in macrophages) .

- Pharmacokinetics : Assess metabolic stability via liver microsome incubation and LC-MS quantification of parent compound .

Advanced: What strategies resolve contradictory structure-activity relationship (SAR) data in trifluoromethylated indazoles?

- Meta-Analysis : Compare substituent effects across studies. For example, 3-allyl groups enhance mGluR5 affinity, while 1-aryl groups reduce solubility .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to correlate binding poses (e.g., hydrophobic interactions with trifluoromethyl) and activity .

- Synthetic Controls : Prepare isosteric analogs (e.g., CF₃ → CH₃ or Cl) to isolate electronic vs. steric contributions .

Advanced: How can computational modeling guide the design of this compound-based therapeutics?

- Docking Studies : Predict binding to targets like AhR or HSF1 using crystal structures (PDB IDs: 5NJ8, 4H9E). For example, trifluoromethyl groups may occupy hydrophobic pockets in AhR’s ligand-binding domain .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with prolonged residence times .

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 inhibition risks .

Advanced: How should researchers address discrepancies in reported biological activities of similar indazole derivatives?

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

- Data Mining : Cross-reference databases (ChEMBL, PubChem) to identify outliers or batch-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.